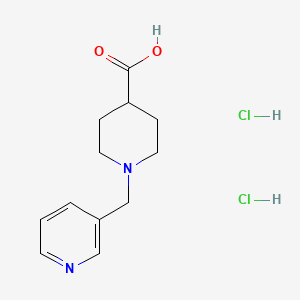

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

CAS No.: 946409-40-1

Cat. No.: VC2792667

Molecular Formula: C12H18Cl2N2O2

Molecular Weight: 293.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946409-40-1 |

|---|---|

| Molecular Formula | C12H18Cl2N2O2 |

| Molecular Weight | 293.19 g/mol |

| IUPAC Name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16);2*1H |

| Standard InChI Key | FLINLLCJYJQIIY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |

| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |

Introduction

Chemical Identifiers and Structural Properties

Chemical Identifiers

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is identified by several chemical identifiers that facilitate its cataloging and recognition in chemical databases and literature, as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 946409-40-1 |

| Molecular Formula | C12H18Cl2N2O2 |

| Molecular Weight (g/mol) | 293.188 |

| MDL Number | MFCD06801260 |

| InChI Key | FLINLLCJYJQIIY-UHFFFAOYSA-N |

| PubChem CID | 42935493 |

| IUPAC Name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |

| SMILES | C1CN(CCC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |

Synonyms

The compound is known by several alternative names in scientific literature, which include:

-

1-pyridin-3-ylmethyl piperidine-4-carboxylic acid dihydrochloride

-

1-pyrid-3-ylmethyl piperidine-4-carboxylic acid dihydrochloride

-

1-pyridin-3-yl methyl piperidine-4-carboxylic acid dihydrochloride

-

1-pyridin-3-yl methyl piperidine-4-carboxylic acid-hydrogen chloride 1/2

Structural Features

The molecular structure consists of several key components:

-

A six-membered piperidine ring bearing a carboxylic acid functionality at the 4-position

-

A pyridine ring connected to the piperidine nitrogen via a methylene bridge

-

Two chloride counter-ions that form ionic bonds with the protonated nitrogen atoms

This structural arrangement contributes to the compound's solubility characteristics and reactivity patterns. The dihydrochloride salt formation typically enhances water solubility compared to the free base form, making it more suitable for aqueous applications .

Physical and Chemical Specifications

| Parameter | Specification |

|---|---|

| CAS Min % | 94.5 |

| CAS Max % | 100.0 |

| Assay Percent Range | 95% |

| Typical Packaging | Amber Glass Bottle |

| Available Quantities | 1g, 5g |

| Formula Weight | 293.19 |

| Percent Purity | 97% |

Physical Properties

The compound is typically supplied in amber glass bottles, suggesting potential sensitivity to light. As a dihydrochloride salt, it likely exhibits hygroscopic properties, which necessitates proper storage considerations. The presence of the carboxylic acid group and protonated nitrogen atoms contributes to its polarity and solubility profile, making it generally more soluble in polar solvents than in non-polar media .

Synthesis Methods

Analogous Synthetic Pathways

Drawing from patent literature on similar piperidine derivatives, potential synthetic routes may involve:

-

Starting with piperidine-4-carboxylic acid (isonipecotic acid) as the building block

-

N-alkylation with an appropriate 3-pyridylmethyl halide or other activated derivative

-

Salt formation using hydrochloric acid to produce the dihydrochloride salt

Patent literature describing the synthesis of related compounds indicates that transfer hydrogenation conditions may be applicable, potentially involving:

-

Formaldehyde as a hydrogen source

-

Catalysts such as palladium on charcoal

-

Reactions occurring at ambient pressure or with modest heating

-

Conversion to the hydrochloride salt using controlled addition of hydrochloric acid

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is primarily determined by its functional groups:

-

The carboxylic acid group can undergo:

-

Esterification with alcohols

-

Amidation with amines

-

Salt formation with bases

-

Reduction to alcohols

-

-

The piperidine nitrogen (as the salt) can:

-

Form quaternary ammonium salts

-

Undergo deprotonation under basic conditions

-

Participate in nucleophilic substitution reactions when in free base form

-

-

The pyridine ring can engage in:

-

Electrophilic aromatic substitution (though with reduced reactivity due to its electron-deficient nature)

-

Coordination with metal ions through the nitrogen atom

-

Addition reactions at the carbon-nitrogen double bonds

-

Stability Considerations

As a dihydrochloride salt, the compound likely exhibits:

-

Good stability in dry conditions

-

Potential hygroscopicity

-

Moderate to good thermal stability

-

Possible sensitivity to strongly basic conditions, which could deprotonate the salt forms

| Safety Parameter | Details |

|---|---|

| Hazard Statement | Causes serious eye irritation. Harmful if swallowed. Causes skin irritation. May cause respiratory irritation. |

| Precautionary Statement | Avoid breathing dust/fume/gas/mist/vapors/spray. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume